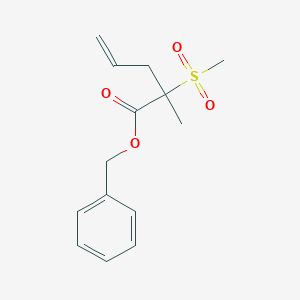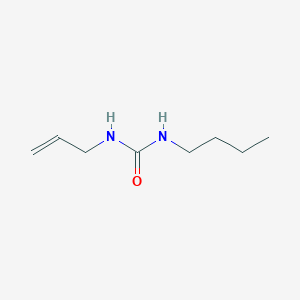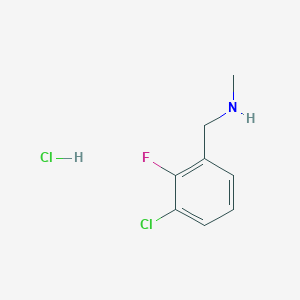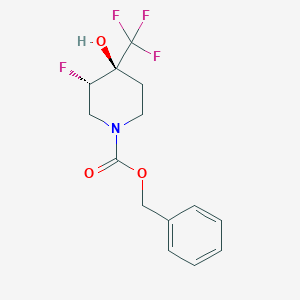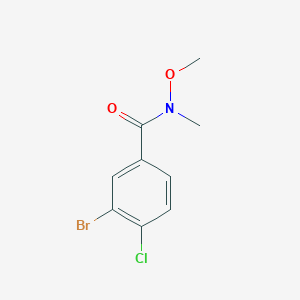
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
Overview
Description
3-bromo-4-chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Applications
Kametani et al. (1972) investigated the synthesis of narwedine-type enones through photochemical cyclization, involving compounds structurally related to 3-bromo-4-chloro-N-methoxy-N-methylbenzamide. This research suggests potential applications in photochemical reactions and the synthesis of heterocyclic compounds (Kametani et al., 1972).
Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds having high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. This could imply the potential of this compound derivatives in the field of photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Basicity Constant Studies
Barnett and O'Connor (1973) evaluated the basicity constants of various benzamides, including 4-chlorobenzamides and 4-methoxybenzamides, which are structurally similar to this compound. These studies provide valuable insights into the acid-base properties of such compounds, useful in various chemical reactions and syntheses (Barnett & O'Connor, 1973).
Bromodemercuration Reactions
Research by Deacon and Farquharson (1976) on the synthesis and bromodemercuration of some permercurated arenes, including derivatives like pentabromobenzamide, provides insights into potential applications of this compound in the field of organometallic chemistry and the synthesis of polybrominated compounds (Deacon & Farquharson, 1976).
Small Molecule Antagonists
Bi (2015) synthesized benzamide derivatives, including 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, which suggests potential applications of related compounds in the development of non-peptide small molecular antagonists. This could have implications in medicinal chemistry, particularly in drug development (Bi, 2015).
Dopamine and Serotonin Receptor Antagonists
Hirokawa, Horikawa, and Kato (2000) worked on synthesizing a compound structurally related to this compound, which acts as a potent antagonist for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. This indicates potential applications in neuropharmacology, particularly for the treatment of disorders related to these neurotransmitter systems (Hirokawa et al., 2000).
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it might interact with its targets in a similar manner . The compound could potentially inhibit the activity of its target enzyme, leading to changes in the biochemical pathways where the enzyme is involved.
Biochemical Pathways
If we consider its potential target as pde10a, it could affect the cyclic nucleotide signaling pathway, given that pde10a is involved in the hydrolysis of cyclic nucleotides .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially lead to changes in the levels of cyclic nucleotides within the cells, thereby affecting the signaling pathways .
Properties
IUPAC Name |
3-bromo-4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFKTNTUFYIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
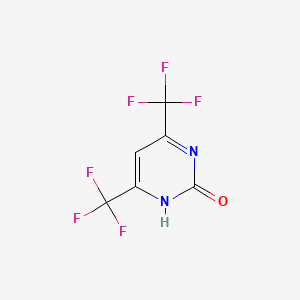
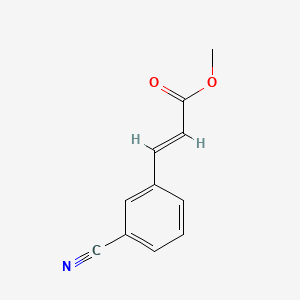

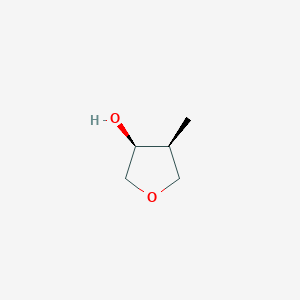
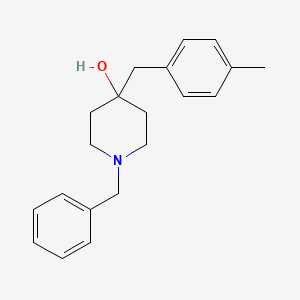
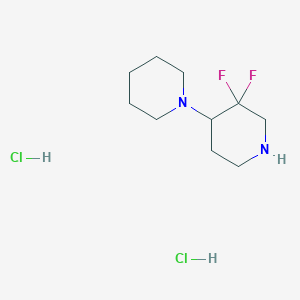
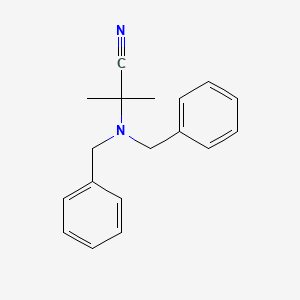
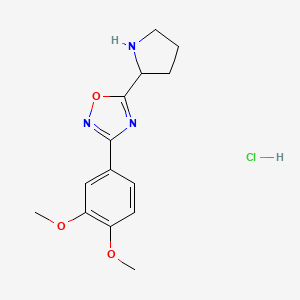
![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)
